molecular formula C9H9N3S B3345343 4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole CAS No. 103851-90-7

4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole

Cat. No. B3345343
CAS RN: 103851-90-7
M. Wt: 191.26 g/mol
InChI Key: ORNPJKGHOLXYNV-UHFFFAOYSA-N
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Description

The compound 4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole, also known as MPTI, is a sulfur-containing heterocyclic compound. It has been found to possess a wide range of biological activities and has been studied extensively in recent years.

Scientific Research Applications

4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively in the field of cancer research, where it has been shown to inhibit the growth of various cancer cells. This compound has also been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it suitable for use in various biological assays. One limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on 4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of the mechanism of action of this compound and its potential interactions with other signaling pathways in cells. Finally, more research is needed to fully understand the advantages and limitations of this compound for use in various biological assays.

properties

IUPAC Name

4-methyl-5-pyridin-4-yl-1,3-dihydroimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-8(12-9(13)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNPJKGHOLXYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546462
Record name 4-Methyl-5-(pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103851-90-7
Record name 4-Methyl-5-(pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole
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4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole
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4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-(4-Pyridyl)-5-methyl-2-mercaptoimidazole

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